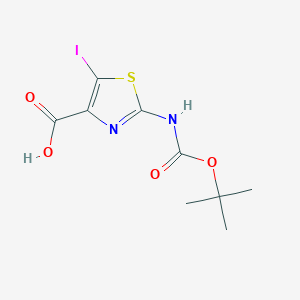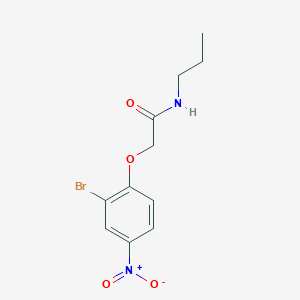
4-(Benzyloxy)-1-chloro-2-(methoxy-d3)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-1-chloro-2-(methoxy-d3)-benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom, a phenylmethoxy group, and a trideuteriomethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-chloro-2-(methoxy-d3)-benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-4-methoxybenzene with phenylmethanol in the presence of a strong acid catalyst to form 1-chloro-4-phenylmethoxybenzene. This intermediate is then subjected to deuterium exchange reactions using deuterated methanol under basic conditions to introduce the trideuteriomethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzyloxy)-1-chloro-2-(methoxy-d3)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexane derivatives with deuterium incorporation.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-1-chloro-2-(methoxy-d3)-benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Employed in labeling studies to track metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic compositions.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-1-chloro-2-(methoxy-d3)-benzene involves its interaction with molecular targets through its functional groups. The chlorine atom and phenylmethoxy group can participate in electrophilic and nucleophilic interactions, respectively. The trideuteriomethoxy group provides isotopic labeling, allowing for detailed studies of reaction pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-methoxybenzene
- 1-Chloro-4-phenylmethoxybenzene
- 1-Chloro-4-(trideuteriomethoxy)benzene
Uniqueness: 4-(Benzyloxy)-1-chloro-2-(methoxy-d3)-benzene is unique due to the presence of both phenylmethoxy and trideuteriomethoxy groups, which provide distinct chemical and isotopic properties. This combination allows for versatile applications in synthetic chemistry and isotopic labeling studies, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
1-chloro-4-phenylmethoxy-2-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZBWZPLPPEILX-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B8131444.png)
![1-(1-benzothiophen-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8131478.png)



![1-[1-(Methyl-d3-piperidin-4-yl]pyrazol-4-amine](/img/structure/B8131500.png)








